molecular formula C8H16ClNO3 B580536 Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride CAS No. 1207194-49-7

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Cat. No.: B580536
CAS No.: 1207194-49-7
M. Wt: 209.67
InChI Key: UCVQOMMLLFCEEH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride typically involves the esterification of 5-hydroxypiperidine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts .

Biological Activity

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential applications in synthesizing pharmaceutical agents, particularly those targeting antibiotic resistance. This article delves into the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and its role in drug development.

Overview of the Compound

This compound is primarily recognized as a precursor in the synthesis of Avibactam, a β-lactamase inhibitor effective against various antibiotic-resistant bacteria. The compound's structure features a hydroxyl group at the 5-position of the piperidine ring, which is crucial for its biological activity and reactivity in synthetic pathways.

The biological activity of this compound largely stems from its ability to modulate enzyme activity through interactions with molecular targets. The presence of hydroxyl and carboxylate groups allows for hydrogen bonding and electrostatic interactions, which can influence the function of enzymes and receptors involved in various biological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition is critical for restoring the efficacy of existing antibiotics against resistant strains.
  • Receptor Modulation : It may interact with specific receptors, although detailed studies on receptor targets are still ongoing.

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with other piperidine derivatives. Below is a summary table comparing structural features and biological activities:

Compound NameMolecular FormulaKey Features
This compoundC8H14ClN1O3Hydroxyl group at position 5; precursor for Avibactam synthesis
Ethyl piperidine-3-carboxylateC8H15NO2Lacks hydroxyl group at position 5
N-MethylpiperidineC6H13NContains nitrogen but lacks carboxylic acid
Piperidin-4-olC5H11NOHydroxyl group at position 4 instead of 5

Biological Activity Studies

Recent studies have indicated that while this compound itself may not exhibit direct biological activity, it plays a crucial role in synthesizing compounds with significant pharmacological effects. For example, its transformation into Avibactam has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Case Studies

  • Avibactam Synthesis : Research demonstrated that derivatives synthesized from this compound effectively inhibited β-lactamases in clinical isolates of Escherichia coli and Klebsiella pneumoniae, showcasing its application in combating antibiotic resistance.
  • Antimicrobial Activity : In vitro studies have shown that compounds derived from this precursor exhibit potent antibacterial activities against multidrug-resistant strains, reinforcing the importance of this compound in developing new therapeutic agents .

Properties

IUPAC Name

ethyl 5-hydroxypiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-12-8(11)6-3-7(10)5-9-4-6;/h6-7,9-10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVQOMMLLFCEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693851
Record name Ethyl 5-hydroxypiperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207194-49-7
Record name Ethyl 5-hydroxypiperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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